4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid
Description
4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS: 899019-04-6) is a piperazine derivative featuring a methylsulfonyl (-SO₂CH₃) substituent on the piperazine ring and a 4-oxobutanoic acid moiety. The compound’s molecular formula is C₉H₁₅N₂O₅S, with a molecular weight of 263.3 g/mol (calculated). Its synthesis typically involves reacting succinic anhydride with a piperazine derivative under anhydrous conditions, as seen in analogous succinylation reactions .
Properties
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5S/c1-17(15,16)11-6-4-10(5-7-11)8(12)2-3-9(13)14/h2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAFRNDKPKEPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Mechanistic Foundations
Molecular Architecture
The compound’s structure (C₉H₁₆N₂O₅S) features:
Retrosynthetic Analysis
Retrosynthesis identifies two primary precursors (Figure 1):
- 1-(Methylsulfonyl)piperazine : Forms the sulfonylated piperazine backbone.
- Succinic anhydride or derivatives : Provides the oxobutanoic acid moiety.
Synthetic Pathways and Methodologies
Method A: Sulfonylation of Piperazine Followed by Amide Coupling
Step 1: Synthesis of 1-(Methylsulfonyl)piperazine
Piperazine reacts with methanesulfonyl chloride (MsCl) under basic conditions to selectively functionalize one nitrogen atom:
Reaction:
$$
\text{Piperazine} + \text{MsCl} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0–5°C}} \text{1-(Methylsulfonyl)piperazine} + \text{HCl}
$$
Key Parameters:
- Molar ratio : 1:1 (piperazine:MsCl) to prevent disubstitution.
- Base : Triethylamine (Et₃N) neutralizes HCl, driving the reaction forward.
- Yield : 75–85% after recrystallization from ethanol.
Step 2: Amide Formation with Succinic Anhydride
The sulfonylated piperazine undergoes nucleophilic acyl substitution with succinic anhydride:
Reaction:
$$
\text{1-(Methylsulfonyl)piperazine} + \text{Succinic anhydride} \xrightarrow[\text{DMAP}]{\text{THF, rt}} \text{4-(4-(Methylsulfonyl)piperazin-1-yl)-4-oxobutanoic acid}
$$
Optimization Notes:
Method B: Acid Chloride-Mediated Acylation
Step 1: Synthesis of Succinyl Chloride
Succinic acid is converted to its acid chloride using thionyl chloride (SOCl₂):
Reaction:
$$
\text{Succinic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Succinyl chloride} + \text{SO}2 + \text{HCl}
$$
Safety Considerations : Excess SOCl₂ is removed under vacuum to prevent side reactions.
Step 2: Coupling with 1-(Methylsulfonyl)piperazine
The acid chloride reacts with the sulfonylated piperazine:
Reaction:
$$
\text{1-(Methylsulfonyl)piperazine} + \text{Succinyl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{DCM, 0°C}} \text{4-(4-(Methylsulfonyl)piperazin-1-yl)-4-oxobutanoic acid chloride} \xrightarrow{\text{H}2\text{O}} \text{Target compound}
$$
Advantages :
Method C: Solid-Phase Synthesis for High-Throughput Production
Resin Functionalization
Wang resin is pre-loaded with Fmoc-protected succinic acid, enabling stepwise assembly:
- Deprotection : Piperidine removes Fmoc groups.
- Sulfonylation : MsCl modifies the resin-bound piperazine.
- Cleavage : TFA/water releases the final compound.
Comparative Analysis of Synthetic Methods
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Reaction Time | 6–8 hours | 4–5 hours | 24–48 hours |
| Overall Yield | 68–72% | 80–85% | 60–65% |
| Purity (HPLC) | >90% | >95% | >95% |
| Scalability | Moderate | High | Low |
| Cost Efficiency | High | Moderate | Low |
Key Observations :
- Method B offers superior yields but requires stringent handling of acid chlorides.
- Method C suits small-scale, high-purity applications despite lower yields.
Industrial and Regulatory Considerations
Environmental Impact
- Waste Management : Neutralize acidic/byproduct gases (HCl, SO₂) via scrubbers.
- Solvent Recovery : Distill THF and DCM for reuse, reducing ecological footprint.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid vary primarily in the substituents on the piperazine ring or the aromatic/alkyl groups attached to the oxobutanoic acid backbone. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Solubility :
- Methylsulfonyl and fluorobenzenesulfonyl groups increase polarity but differ in lipophilicity. The fluorinated analog (344.36 g/mol) is less water-soluble than the methylsulfonyl derivative (263.3 g/mol) due to its larger aromatic group .
- The tert-butoxycarbonyl variant exhibits low solubility, making it suitable for solid-phase synthesis .
Biological Activity: Enzyme Inhibition: Chlorinated phenyl derivatives (e.g., 4-(3,5-dichloro-4-propylphenyl)-4-oxobutanoic acid) show potent COX-2 inhibition, suggesting that electron-withdrawing substituents enhance target binding . Receptor Modulation: Fluorinated analogs (e.g., 4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid) are explored for dopamine receptor interactions due to fluorine’s ability to mimic hydroxyl groups .
Synthetic Utility :
Biological Activity
4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS Number: 899019-04-6) is a chemical compound that has attracted considerable attention due to its diverse biological activities and potential therapeutic applications. Its structure features a piperazine ring with a methylsulfonyl substitution and a butanoic acid moiety, which allows it to participate in various chemical reactions and exhibit significant biological effects.
The biological activity of this compound primarily involves its interactions with specific enzymes and receptors, modulating their activity. This compound has been shown to inhibit certain enzymes involved in disease pathways, which can lead to therapeutic effects in various conditions, including cancer and neurological disorders .
Therapeutic Applications
Research indicates that this compound may have potential applications in:
- Cancer Treatment : It has been explored for its ability to inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and survival.
- Neurological Disorders : The compound is being investigated for its neuroprotective properties, potentially aiding in the treatment of conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-6-(4-{4-[4-(Methylsulfonyl)benzyl]piperazin-1-yl}-1H-pyrazol-5-yl)benzene-1,3-diol | Piperazine ring with chloro and benzyl substitutions | Antitumor activity |
| N-Arylsulfonyl-3-acetylindole derivatives | Sulfonyl group with acetylindole structure | Antiviral and anticancer activities |
The unique combination of functional groups in this compound distinguishes it from these similar compounds, enhancing its potential as a versatile therapeutic agent .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, it has been shown to reduce cell viability in malignant pleural mesothelioma cells when combined with other therapeutic agents .
Case Studies
One notable case study involved the use of this compound in combination with trametinib, a MEK inhibitor, which resulted in enhanced antitumor effects by blocking ERK phosphorylation and downregulating CD44 expression. This combination therapy showed promise in preclinical models, indicating the potential for improved treatment strategies in aggressive malignancies .
Safety and Toxicology
Preliminary toxicological assessments suggest that this compound has a favorable safety profile. However, further studies are needed to fully understand its long-term effects and potential side effects in clinical applications .
Q & A
Basic: How can the synthesis of 4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid be optimized for higher yields?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as a substituted phenylamine or sulfonyl-piperazine precursor. Key steps include:
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDCI) to link the piperazine and oxobutanoic acid moieties .
- Sulfonylation : Introduce the methylsulfonyl group via reaction with methylsulfonyl chloride under anhydrous conditions, monitored by TLC or HPLC for completion .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Optimize reaction temperatures (e.g., 0–25°C for coupling) and stoichiometric ratios (1.2:1 molar ratio of piperazine to acid) to minimize side products .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- Spectroscopy :
- NMR (¹H/¹³C) : Assign peaks to confirm the methylsulfonyl group (δ ~3.1 ppm for S-CH₃) and piperazine protons (δ ~2.5–3.5 ppm) .
- IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C₁₀H₁₇N₂O₅S: 283.08 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and bond angles if single crystals are obtained (e.g., using methanol as a crystallization solvent) .
Advanced: How do structural modifications (e.g., substituents on the piperazine ring) influence structure-activity relationships (SAR) in related compounds?
Methodological Answer:
- Substituent Effects : Replace the methylsulfonyl group with fluorophenylsulfonyl ( ) or biphenylsulfonyl () to assess changes in bioactivity. Use molecular docking to predict binding affinity to target enzymes (e.g., kinases or GPCRs).
- Biological Assays : Test modified analogs in in vitro enzyme inhibition assays (IC₅₀ measurements) and compare pharmacokinetic properties (e.g., logP via HPLC) to correlate hydrophobicity with membrane permeability .
- Data Interpretation : Apply multivariate analysis to distinguish electronic (e.g., sulfonyl electron-withdrawing effects) vs. steric contributions to activity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Source Validation : Cross-check assay protocols (e.g., cell lines, incubation times) from conflicting studies. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Structural Confirmation : Verify compound identity in each study via LC-MS and NMR to rule out degradation or isomerization.
- Meta-Analysis : Use systematic reviews to aggregate data, highlighting variables like solvent (DMSO vs. saline) or adjuvant use (e.g., Tween-80) that affect bioavailability .
Basic: What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation of the sulfonyl group or hydrolysis of the amide bond .
- Handling : Use anhydrous solvents (e.g., dry DMF or DCM) during synthesis to avoid side reactions. For biological assays, prepare fresh stock solutions in DMSO and confirm stability via UV-Vis spectroscopy over 24 hours .
Advanced: How can computational modeling enhance the understanding of reaction mechanisms involving this compound?
Methodological Answer:
- Reaction Path Search : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model intermediates in sulfonylation or coupling reactions. Identify transition states to optimize catalytic conditions .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water vs. DMSO) to predict reaction rates and byproduct formation.
- Machine Learning : Train models on PubChem data () to predict synthetic routes or biological targets based on structural fingerprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
